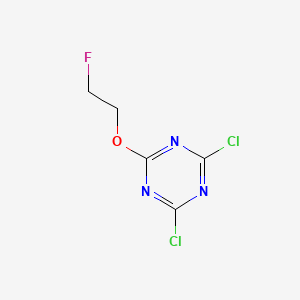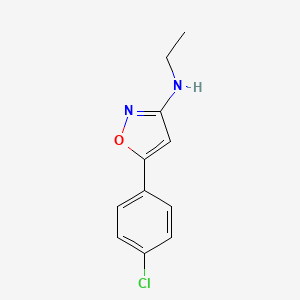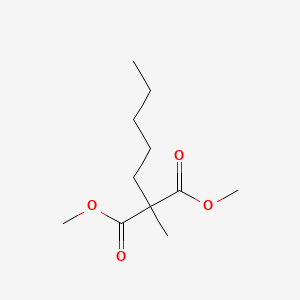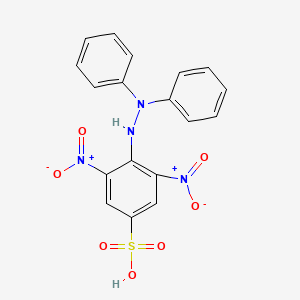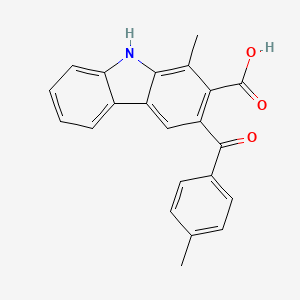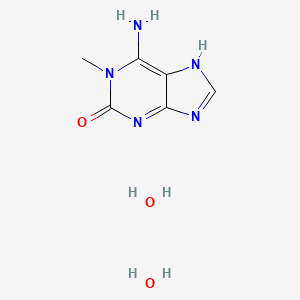
6-amino-1-methyl-7H-purin-2-one;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1-methyl-7H-purin-2-one;dihydrate is a compound belonging to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-methyl-7H-purin-2-one typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 6-amino-1-methyl-7H-purin-2-one often involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-amino-1-methyl-7H-purin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and strong bases are often employed.
Major Products Formed
Oxidation: Oxo derivatives of the purine ring.
Reduction: Dihydro derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
6-amino-1-methyl-7H-purin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid chemistry and potential as a nucleotide analog.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as a research chemical
Mechanism of Action
The mechanism of action of 6-amino-1-methyl-7H-purin-2-one involves its interaction with nucleic acids and enzymes. It can act as a substrate or inhibitor for various enzymes involved in nucleic acid metabolism. The compound’s effects are mediated through its incorporation into nucleic acids or its interaction with enzyme active sites, leading to altered biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
1-methyladenine: A methylated derivative of adenine.
7-methyladenine: Another methylated adenine derivative
Uniqueness
6-amino-1-methyl-7H-purin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
91785-94-3 |
|---|---|
Molecular Formula |
C6H11N5O3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
6-amino-1-methyl-7H-purin-2-one;dihydrate |
InChI |
InChI=1S/C6H7N5O.2H2O/c1-11-4(7)3-5(9-2-8-3)10-6(11)12;;/h2H,7H2,1H3,(H,8,9,10,12);2*1H2 |
InChI Key |
DXTGYJCDPAHWQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(=NC1=O)N=CN2)N.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B14349544.png)

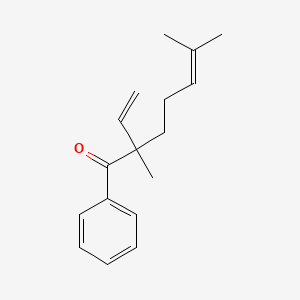
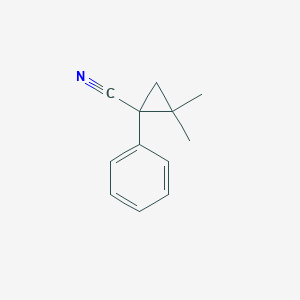
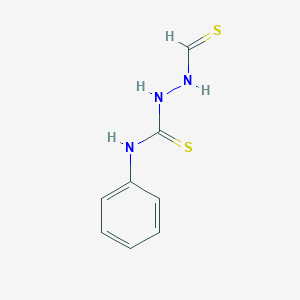

mercury](/img/structure/B14349590.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
